molecular formula C11H12N2O5 B5519685 methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate

methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate

Cat. No. B5519685
M. Wt: 252.22 g/mol
InChI Key: SFPYPXJSMQYUIW-UHFFFAOYSA-N
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Description

Methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate is a compound of interest due to its structural characteristics and potential applications in various fields of chemistry. The focus of this summary is on the compound's synthesis, molecular structure, chemical reactions, and its physical and chemical properties. The information presented excludes applications, drug use and dosage, and side effects, focusing solely on the scientific aspects of the compound.

Synthesis Analysis

The synthesis of methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate involves several key steps, starting from basic reactants to the final product. One approach involves the reaction of methyl 4-(3-nitrophenyl)-4-oxobutanoate with sulfur tetrafluoride, followed by hydrogenation. This process affords a stable isomer, showcasing the synthetic flexibility of this compound (Buss, Coe, & Tatlow, 1997).

Molecular Structure Analysis

The molecular structure of methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate has been extensively studied, revealing significant insights into its geometry and electronic configuration. Techniques such as FT-IR, NMR, and X-ray diffraction have been utilized to confirm the structure and investigate its vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential, and HOMO-LUMO analysis (Raju et al., 2015).

Chemical Reactions and Properties

Methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate exhibits interesting chemical reactivity, particularly in the presence of various reagents and conditions. Its reactions lead to the formation of diverse products, highlighting the compound's versatility and utility in synthetic chemistry. For example, its reaction with methyl 3-oxobutanoate produces a range of pyridine products, demonstrating its potential in the synthesis of complex organic molecules (O'Callaghan et al., 1999).

Physical Properties Analysis

The physical properties of methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate, such as melting point, solubility, and crystalline structure, provide valuable information for its handling and application in various chemical processes. These properties are crucial for the compound's characterization and utility in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate, including its reactivity, stability, and interaction with other compounds, have been explored through spectroscopic and computational methods. Studies on its vibrational wavenumbers, molecular electrostatic potential, and charge transfer phenomena offer deep insights into its chemical behavior and potential applications (Raju et al., 2015).

Scientific Research Applications

Molecular Docking and Structural Analysis

Molecular docking and vibrational, structural, electronic, and optical studies have been conducted on butanoic acid derivatives, revealing their potential in bonding and inhibiting Placenta growth factor (PIGF-1), indicating biological activities that could have pharmacological importance. These compounds have been studied using experimental spectroscopy and theoretical calculations, demonstrating their potential as nonlinear optical materials due to their significant dipole moment and first hyperpolarizabilities (K. Vanasundari et al., 2018).

Optical Storage and Material Science

Research on azo polymers incorporating nitrophenyl derivatives, including BEM and DR1M, has shown that cooperative motion of polar side groups in amorphous polymers can result in photoinducible and photoerasable birefringence. This property is crucial for optical storage technologies, with these materials demonstrating a high photoinduced birefringence per azo chromophore, making them significant for advancements in this field (X. Meng et al., 1996).

Pharmacological Significance

Butanoic acid derivatives have been synthesized and investigated for antiproliferative activity, with specific compounds like methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate showing potential to inhibit DNA gyrase-ATPase activity. This insight suggests these compounds could be valuable in developing new therapeutic agents (L. Yurttaş et al., 2022).

Antioxidant Properties

The investigation of new 4-hydroxycoumarin derivatives for their antioxidant properties reveals the potential of compounds related to methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate in combating oxidative stress. These studies suggest a role for such compounds in developing antioxidant therapies or supplements (S. Stanchev et al., 2009).

Environmental Bioremediation

Research on the biodegradation of nitrophenol compounds by Ralstonia sp. SJ98 highlights the environmental applications of understanding and utilizing the degradation pathways of similar compounds. This work shows the potential for microbial remediation of pollutants, including those related to methyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate, thus contributing to environmental clean-up efforts (Bharat Bhushan et al., 2000).

Mechanism of Action

The mechanism of action is highly dependent on the application of the compound. For instance, some nitrophenyl derivatives have shown neuroprotective and anti-inflammatory properties .

Safety and Hazards

While specific safety data for this compound is not available, general safety measures for handling nitro compounds include wearing personal protective equipment, avoiding contact with skin and eyes, and preventing ingestion and inhalation .

Future Directions

The future research directions would likely involve further exploration of the compound’s potential biological activities and applications. For instance, some nitrophenyl derivatives have shown potential as antimicrobial and antitumoral molecules .

properties

IUPAC Name

methyl 4-(3-nitroanilino)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-18-11(15)6-5-10(14)12-8-3-2-4-9(7-8)13(16)17/h2-4,7H,5-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPYPXJSMQYUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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